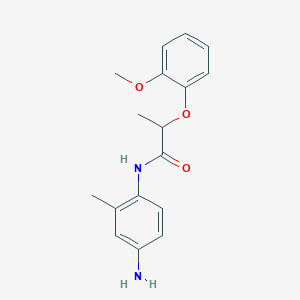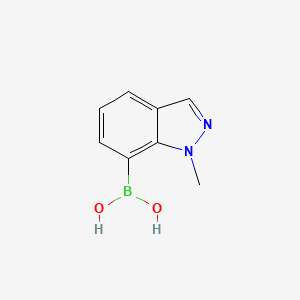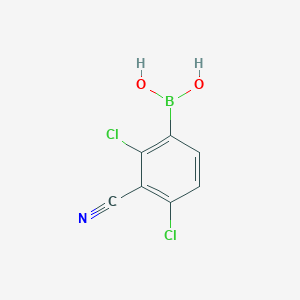
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate
Vue d'ensemble
Description
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is a benzoic acid derivative, specifically a methyl ester, and contains a pyridine ring attached to the benzoate structure via an amino group . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((pyridin-3-ylmethyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate is used in various scientific research fields:
Mécanisme D'action
The mechanism of action of Methyl 2-((pyridin-3-ylmethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((pyridin-2-ylmethyl)amino)benzoate
- Methyl 2-((pyridin-4-ylmethyl)amino)benzoate
- Ethyl 2-((pyridin-3-ylmethyl)amino)benzoate
Uniqueness
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the nature of the ester group influence its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
methyl 2-(pyridin-3-ylmethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-6-2-3-7-13(12)16-10-11-5-4-8-15-9-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNNDQUODQPVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)
![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)


![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)


![2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid](/img/structure/B1386722.png)


![2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]](/img/structure/B1386729.png)



